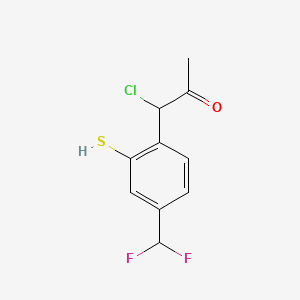

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of the difluoromethyl and mercapto groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chloro group or alter the difluoromethyl group.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups can enhance binding affinity, while the mercapto group can form covalent bonds with target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include:

1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which alters its reactivity and applications.

1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one:

The uniqueness of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.

Biological Activity

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one is a synthetic organic compound notable for its unique structure, which includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity. Understanding its interactions with biological systems is crucial for evaluating its pharmacological properties.

- Molecular Formula : C10H9ClF2OS

- Molecular Weight : 266.69 g/mol

- CAS Number : 1805706-35-7

The biological activity of this compound is largely attributed to the presence of the mercapto group , which can interact with various biological targets, including enzymes and receptors. The difluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, such as:

- Antimicrobial Activity : Some studies suggest that compounds containing mercapto groups can exhibit antimicrobial properties by disrupting microbial cell walls or interfering with metabolic pathways.

- Enzyme Inhibition : The structural features of this compound may enable it to act as an inhibitor for specific enzymes involved in metabolic processes.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting avenues for anticancer drug development.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Pharmacological Studies | Promising candidate for further drug development |

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial effects of similar mercapto-containing compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Case Study 2: Enzyme Interaction

Research investigating enzyme inhibitors revealed that compounds with a similar structure to this compound effectively inhibited enzymes like acetylcholinesterase, which plays a critical role in neurotransmission.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines indicated that this compound could induce apoptosis through oxidative stress mechanisms. The results showed a dose-dependent response, highlighting its potential as an anticancer agent.

Future Research Directions

Further investigation into the pharmacokinetics and pharmacodynamics of this compound is essential. Potential studies could include:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one and its analogs?

The compound can be synthesized via diazonium salt coupling reactions. A typical approach involves reacting substituted benzenediazonium chloride derivatives with methyl 2-chloro-3-oxobutanoate in ethanol under controlled temperatures (0–5°C), followed by sodium acetate-mediated coupling (see analogous syntheses in ). Critical parameters include maintaining low temperatures to stabilize diazonium intermediates and using stoichiometric equivalents of reactants to minimize side products .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Agilent SuperNova with CuKα radiation), and refinement is performed using SHELXL . Key steps include:

- Absorption correction (multi-scan methods) to address crystal imperfections.

- Hydrogen bonding analysis (e.g., N–H⋯O interactions) to interpret packing motifs .

- Validation of geometric parameters (bond lengths/angles) against crystallographic databases like CCDC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, C–Cl stretch ~750 cm⁻¹).

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl and mercapto groups).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic patterns of chlorine .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Strategies include:

- Using SHELXL’s TWIN and BASF commands to model twinned crystals .

- Applying restraints to anisotropic displacement parameters for disordered atoms.

- Cross-validating with DFT-optimized geometries to identify outliers .

Q. What strategies optimize the synthesis yield of analogs with varying aryl substituents?

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring may reduce reaction rates, requiring extended reaction times .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance solubility of diazonium salts.

- Catalysis : Transition metals (e.g., Cu(I)) may accelerate coupling reactions, though purity must be monitored via HPLC .

Q. How do structural modifications (e.g., difluoromethyl vs. methoxy groups) impact physicochemical properties?

- Hydrogen Bonding : Difluoromethyl groups reduce hydrogen-bond donor capacity compared to -OH or -SH, altering crystal packing .

- Lipophilicity : LogP calculations (via software like MarvinSketch) show increased hydrophobicity with difluoromethyl, affecting solubility .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures for halogenated analogs .

Q. What computational methods validate experimental data for this compound?

- DFT Calculations : Gaussian or ORCA software to optimize geometries and compare with XRD bond lengths (e.g., C–Cl: 1.74–1.79 Å) .

- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., π-stacking vs. H-bonding) .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and stability .

Q. Methodological Notes

- Crystallography : Always deposit structural data in CCDC (Deposition Number: CCDC 1988019 for related compounds) .

- Synthesis Reproducibility : Document reaction conditions (temperature, stoichiometry) meticulously to address batch-to-batch variability .

- Safety : Use fume hoods and PPE due to reactive intermediates (e.g., diazonium salts) .

Properties

Molecular Formula |

C10H9ClF2OS |

|---|---|

Molecular Weight |

250.69 g/mol |

IUPAC Name |

1-chloro-1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-3-2-6(10(12)13)4-8(7)15/h2-4,9-10,15H,1H3 |

InChI Key |

PQSFTVYQAZRVGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)C(F)F)S)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.